
NorA-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NorA-IN-2 is a potent inhibitor of the NorA efflux pump, which is a major mechanism of antibiotic resistance in Staphylococcus aureus. This compound has shown significant potential in restoring the efficacy of antibiotics against resistant bacterial strains by inhibiting the efflux pump, thereby increasing the intracellular concentration of antibiotics.
Méthodes De Préparation
The synthesis of NorA-IN-2 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a quinoline core structure, followed by the introduction of various substituents to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Analyse Des Réactions Chimiques
NorA-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the quinoline core or other substituents, affecting the compound’s overall structure and activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the quinoline core, enhancing its inhibitory properties. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or reduce its inhibitory activity.
Applications De Recherche Scientifique
NorA-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of efflux pump inhibition and to develop new inhibitors with improved efficacy.
Biology: this compound is used to study the role of efflux pumps in bacterial resistance and to investigate the molecular mechanisms underlying this resistance.
Medicine: This compound has potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria by restoring the efficacy of existing antibiotics.
Industry: this compound can be used in the development of new antimicrobial agents and in the formulation of combination therapies to combat resistant bacterial strains.
Mécanisme D'action
NorA-IN-2 exerts its effects by binding to the NorA efflux pump in Staphylococcus aureus, thereby inhibiting its function. This inhibition prevents the efflux of antibiotics from the bacterial cell, leading to an increased intracellular concentration of the antibiotics. The molecular targets of this compound include the binding sites on the NorA efflux pump, and the pathways involved in its mechanism of action include the disruption of the efflux pump’s ability to transport antibiotics out of the cell.
Comparaison Avec Des Composés Similaires
NorA-IN-2 is unique among efflux pump inhibitors due to its high potency and specificity for the NorA efflux pump. Similar compounds include:
2-Phenylquinoline derivatives: These compounds also inhibit the NorA efflux pump but may have different substituents that affect their potency and specificity.
Chalcones: These compounds possess conjugated double bonds and have shown efflux pump inhibition activity.
Piperine-like compounds: These compounds have a similar mechanism of action but may differ in their chemical structure and efficacy.
N-cinnamoylphenalkylamides: These compounds also inhibit efflux pumps but may have different pharmacokinetic properties.
This compound stands out due to its optimized structure, which provides a balance between potency, specificity, and low toxicity, making it a promising candidate for further development in combating antibiotic resistance.
Propriétés
Formule moléculaire |
C22H24ClN3 |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
2-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-pentylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H24ClN3/c1-2-3-7-14-24-22-21(25-19-11-6-8-15-26(19)22)18-13-12-16-9-4-5-10-17(16)20(18)23/h4-6,8-11,15,24H,2-3,7,12-14H2,1H3 |
Clé InChI |
ZLWXRRCTRVZEOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=C(N=C2N1C=CC=C2)C3=C(C4=CC=CC=C4CC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
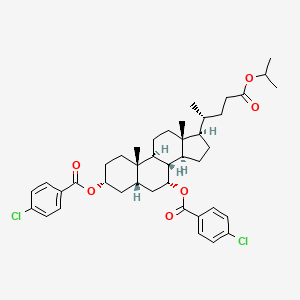
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
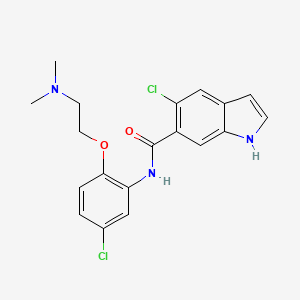
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
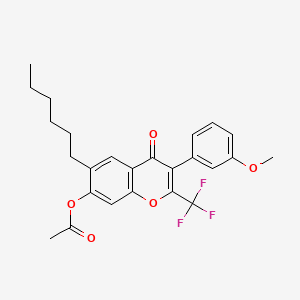
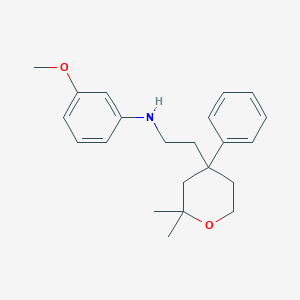
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
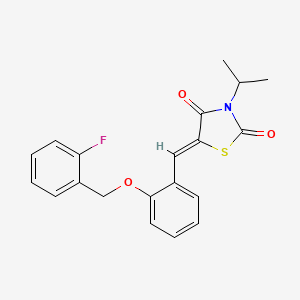


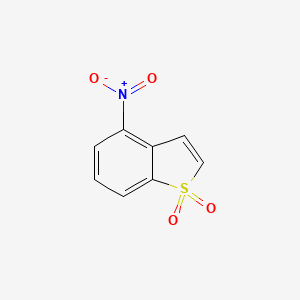
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
